Furconazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furconazole is a triazole antifungal drug that is used to treat various fungal infections. It is a member of the azole class of antifungal agents and works by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. Furconazole has been used in both clinical and laboratory settings due to its broad-spectrum antifungal activity and low toxicity.

Wirkmechanismus

Furconazole works by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. Ergosterol plays a vital role in maintaining the structural integrity of the fungal cell membrane, and its depletion leads to membrane dysfunction and cell death. Furconazole binds to the enzyme lanosterol 14-alpha-demethylase, which is responsible for the conversion of lanosterol to ergosterol. This inhibition leads to the accumulation of toxic sterol intermediates that disrupt the fungal cell membrane and ultimately lead to cell death.

Biochemische Und Physiologische Effekte

Furconazole has been shown to have low toxicity and minimal side effects in both animal and human studies. It is well-tolerated and has a low potential for drug interactions. Furconazole has been shown to have a broad-spectrum antifungal activity, making it effective against a wide range of fungal pathogens. It has also been shown to have a long half-life, which allows for less frequent dosing and improved patient compliance.

Vorteile Und Einschränkungen Für Laborexperimente

Furconazole has several advantages for use in laboratory experiments. It has a broad-spectrum antifungal activity, making it useful for studying a wide range of fungal pathogens. It is also well-tolerated and has a low potential for drug interactions, making it a safe and reliable antifungal agent. However, furconazole has limitations when used in laboratory experiments. Its activity may be affected by the pH of the medium, and it may not be effective against all fungal pathogens.

Zukünftige Richtungen

There are several future directions for the use of furconazole in scientific research. One area of investigation is the development of new antifungal therapies that target different aspects of fungal growth and metabolism. Another area of research is the study of the effects of furconazole on fungal biofilms and the development of new strategies for treating biofilm-associated infections. Additionally, furconazole could be used to investigate the mechanisms of drug resistance in fungal pathogens and to develop new strategies for overcoming resistance.

Synthesemethoden

Furconazole can be synthesized using several methods, including the reaction of 2,4-dichlorobenzyl alcohol with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a base. Another method involves the reaction of 2,4-dichlorobenzyl alcohol with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a Lewis acid catalyst. The synthesis of furconazole is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Wissenschaftliche Forschungsanwendungen

Furconazole has been widely used in scientific research to investigate the mechanisms of fungal growth and to develop new antifungal therapies. It has been shown to be effective against a wide range of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Furconazole has also been used to study the effects of antifungal agents on fungal biofilms, which are complex communities of microorganisms that are resistant to conventional antifungal therapies.

Eigenschaften

CAS-Nummer |

112839-33-5 |

|---|---|

Produktname |

Furconazole |

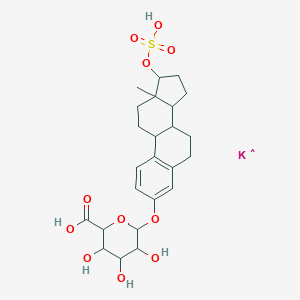

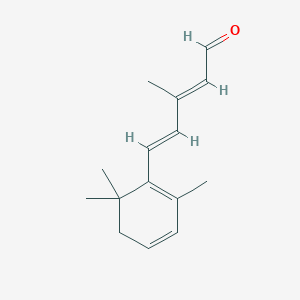

Molekularformel |

C15H14Cl2F3N3O2 |

Molekulargewicht |

396.2 g/mol |

IUPAC-Name |

1-[[2-(2,4-dichlorophenyl)-5-(2,2,2-trifluoroethoxy)oxolan-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C15H14Cl2F3N3O2/c16-10-1-2-11(12(17)5-10)14(6-23-9-21-8-22-23)4-3-13(25-14)24-7-15(18,19)20/h1-2,5,8-9,13H,3-4,6-7H2 |

InChI-Schlüssel |

ULCWZQJLFZEXCS-UHFFFAOYSA-N |

SMILES |

C1CC(OC1OCC(F)(F)F)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |

Kanonische SMILES |

C1CC(OC1OCC(F)(F)F)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |

Andere CAS-Nummern |

112839-33-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.